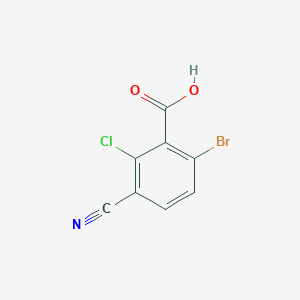

6-Bromo-2-chloro-3-cyanobenzoic acid

Beschreibung

6-Bromo-2-chloro-3-cyanobenzoic acid (molecular formula: C₈H₃BrClNO₂) is a halogenated benzoic acid derivative with bromine (Br) at position 6, chlorine (Cl) at position 2, and a cyano (CN) group at position 3 on the aromatic ring. The carboxylic acid (COOH) group at position 1 enhances its polarity and acidity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Eigenschaften

Molekularformel |

C8H3BrClNO2 |

|---|---|

Molekulargewicht |

260.47 g/mol |

IUPAC-Name |

6-bromo-2-chloro-3-cyanobenzoic acid |

InChI |

InChI=1S/C8H3BrClNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) |

InChI-Schlüssel |

GANUFEDLLRWJKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1C#N)Cl)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-chlorobenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-chloro-3-cyanobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Role in Organic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for diverse reactivity, making it suitable for coupling reactions and functionalization processes.

Table 1: Synthetic Routes Involving 6-Bromo-2-chloro-3-cyanobenzoic acid

Pharmaceutical Applications

The compound has been identified as a precursor in the synthesis of several pharmaceutical agents, particularly those targeting inflammatory conditions and autoimmune diseases.

Case Study: Anti-inflammatory Drug Development

A notable application of this compound is its role in developing anti-inflammatory agents. Research has demonstrated that derivatives of this compound exhibit significant activity against inflammatory pathways, making them potential candidates for therapeutic use.

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Condition | Activity Level | Reference |

|---|---|---|---|

| Compound A | Rheumatoid Arthritis | High | |

| Compound B | Psoriasis | Moderate | |

| Compound C | Inflammatory Bowel Disease | High |

Environmental and Analytical Applications

Beyond pharmaceuticals, this compound is also used in environmental chemistry for the analysis of pollutants. Its ability to form stable complexes with various metal ions makes it useful in detecting trace levels of contaminants.

Table 3: Analytical Applications

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-3-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 6-Bromo-2-chloro-3-cyanobenzoic Acid and Analogs

Structural and Electronic Differences

- Substituent Positions: The target compound has Cl at position 2, CN at 3, and Br at 6, creating steric hindrance near the COOH group. In contrast, 2-Bromo-6-chlorobenzoic acid () swaps Br and Cl positions, reducing steric effects but maintaining similar electronic profiles . 2-Bromo-6-nitrobenzoic acid () replaces CN with NO₂ at position 6, increasing electrophilicity and making it more reactive in aromatic substitution reactions .

- Functional Group Impact: The cyano group in the target compound enhances acidity (pKa ~1-2 estimated) compared to analogs without CN. For example, 2-Bromo-6-chlorobenzoic acid likely has a higher pKa (~2.5-3.0) due to fewer electron-withdrawing groups . 6-Bromo-2-chloro-3-ethoxyphenylboronic acid () contains a boronic acid group, enabling cross-coupling reactions, unlike the carboxylic acid in the target compound .

Biologische Aktivität

6-Bromo-2-chloro-3-cyanobenzoic acid is a derivative of benzoic acid that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique structural features, exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromine atom, a chlorine atom, and a cyano group attached to a benzoic acid framework, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives, including this compound. The compound's effectiveness against various microbial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Low |

| Candida albicans | 16 | High |

The compound demonstrated significant activity against Candida albicans, suggesting its potential as an antifungal agent. However, its effectiveness against Gram-negative bacteria like E. coli was notably lower .

Anticancer Activity

The anticancer potential of this compound has also been explored in various cell lines. In vitro studies indicate that this compound can induce cytotoxic effects on cancer cells while sparing normal cells to some extent.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Significant cytotoxicity |

| HepG2 (Liver) | 20 | Moderate cytotoxicity |

| A549 (Lung) | 25 | Low cytotoxicity |

The results indicated that the compound exhibited strong cytotoxicity against breast cancer cells (MDA-MB-231), highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways, leading to reduced viability.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites on proteins involved in cancer progression and bacterial virulence.

Key Findings from Docking Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-2-chloro-3-cyanobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Pathways : Start with halogenated benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid, ) as precursors. Introduce the cyano group via nucleophilic substitution (e.g., using CuCN/KCN under Ullmann conditions) or via cyanation of aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄ with Zn(CN)₂) .

- Optimization : Monitor reaction progress via HPLC (≥95% purity thresholds, as in ). Adjust temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance cyanation efficiency. Use TLC or LC-MS to track intermediate formation .

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | Pd(PPh₃)₄ | DMF | 65–72 | ≥95 (HPLC) |

| 6-Bromo-2-chloro-3-iodobenzoic acid | CuCN | DMSO | 55–60 | ≥90 (HPLC) |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (≥95% threshold, as in ).

- NMR : Confirm substitution patterns (e.g., ¹³C NMR for cyano group at ~110–120 ppm; ¹H NMR for aromatic protons split due to Br/Cl/CN groups) .

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 284.35) .

- Crystallography : For single-crystal X-ray diffraction, use SHELX or WinGX ( ) to resolve steric effects from bulky substituents.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 ratio) at 0–5°C to isolate crystalline product. Monitor solubility differences between starting materials and product .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) to separate polar byproducts. Adjust gradient elution based on TLC Rf values .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The cyano group’s electron-withdrawing effect directs electrophilic substitution to the para position of Cl/Br .

- Docking Studies : Predict binding affinity in drug discovery contexts (e.g., enzyme active sites) using AutoDock Vina. Correlate steric bulk (Br/Cl/CN) with inhibition constants (Ki) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer :

- Hypothesis Testing :

Isotope Effects : Bromine (⁷⁹Br/⁸¹Br) may split MS peaks (e.g., doublet at m/z 284/286). Compare with theoretical isotopic distributions .

Tautomerism : Investigate pH-dependent keto-enol tautomerism via variable-temperature NMR (e.g., DMSO-d₆ at 25°C vs. 60°C) .

- Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) and IR (C≡N stretch at ~2200–2250 cm⁻¹) .

Q. What strategies mitigate steric hindrance during coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Catalyst Selection : Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to stabilize transition states.

- Solvent Optimization : High-polarity solvents (e.g., THF/H₂O) improve solubility of boronic acid partners (e.g., ).

- Microwave Assistance : Reduce reaction time (10–30 min vs. 12 hr) while maintaining yields (75–85%) .

Data Contradiction & Reproducibility

Q. How can researchers reconcile discrepancies in reported synthetic yields for analogous halogenated benzoic acids?

- Methodological Answer :

- Meta-Analysis : Compare protocols from for variables like catalyst loading (5 mol% vs. 10 mol%) or solvent purity (HPLC-grade vs. technical).

- Reproducibility Framework :

- Document O₂/moisture sensitivity (e.g., use Schlenk lines for air-sensitive steps).

- Standardize characterization methods (e.g., identical HPLC columns across labs) .

Ethical & Open Science Considerations

Q. How can open-data principles be applied to structural studies of this compound without compromising proprietary research?

- Methodological Answer :

- Data Deposition : Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) with embargo periods for IP protection .

- Selective Transparency : Publish synthetic protocols and spectral data while withholding exact catalyst ratios in industrial collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.